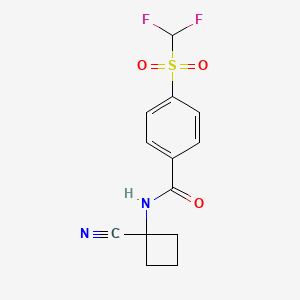

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide

Description

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide is a synthetic small molecule characterized by a benzamide core substituted with a difluoromethanesulfonyl group at the para-position and a 1-cyanocyclobutyl moiety attached to the amide nitrogen. The compound’s structure combines a rigid cyclobutane ring (with a cyano group enhancing polarity) and a sulfonyl group known for its electron-withdrawing properties.

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-4-(difluoromethylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O3S/c14-12(15)21(19,20)10-4-2-9(3-5-10)11(18)17-13(8-16)6-1-7-13/h2-5,12H,1,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCZDQIBTZYDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-2-fluoro-N-methylbenzamide with acetonitrile in the presence of a suitable catalyst . The reaction conditions often include the use of microwave irradiation to accelerate the process, although this method may not be suitable for large-scale industrial production due to cost and scalability issues .

Industrial Production Methods

For industrial production, alternative methods that do not rely on microwave irradiation are preferred. These methods may involve the use of different solvents and catalysts to achieve the desired product in a more cost-effective and scalable manner. The choice of solvents and catalysts can vary, but common options include ethyl acetate, tert-butyl methyl ether, toluene, and isopropyl acetate .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, depending on the electrophile used.

Scientific Research Applications

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme inhibition.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and inferred functional differences between N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide and its closest analogs, BBAC and MOP:

Key Observations :

BBAC’s biphenyl-benzimidazole system introduces significant hydrophobicity, likely limiting its bioavailability .

Ring Systems and Conformational Flexibility: The 1-cyanocyclobutyl group introduces ring strain, which may increase reactivity or binding specificity compared to MOP’s flexible cyanoethyl chain . BBAC’s pyrrolidine ring provides conformational rigidity, favoring interactions with deep binding pockets (e.g., ion channels or GPCRs) .

Research Implications and Mechanistic Insights

- Target Compound: The combination of a strained cyclobutane ring and a sulfonyl group suggests utility in covalent inhibitor design, where the cyano group could act as a warhead or hydrogen-bond acceptor.

- MOP : Its trifluoromethyl groups and sulfur-based substituents correlate with reported anthelmintic activity, likely disrupting helminth metabolism via redox interference.

- BBAC : The benzimidazole-thioacetyl moiety may mimic endogenous neurotransmitters, explaining its neural network effects in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.